7-Chloro-1-(4-chlorophenyl)-1-oxoheptane

Catalog No.
S790770
CAS No.
76852-66-9
M.F
C13H16Cl2O
M. Wt
259.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-1-(4-chlorophenyl)-1-oxoheptane

CAS Number

76852-66-9

Product Name

7-Chloro-1-(4-chlorophenyl)-1-oxoheptane

IUPAC Name

7-chloro-1-(4-chlorophenyl)heptan-1-one

Molecular Formula

C13H16Cl2O

Molecular Weight

259.17 g/mol

InChI

InChI=1S/C13H16Cl2O/c14-10-4-2-1-3-5-13(16)11-6-8-12(15)9-7-11/h6-9H,1-5,10H2

InChI Key

HDQMGNGNUMRNRC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)CCCCCCCl)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCCCl)Cl

7-Chloro-1-(4-chlorophenyl)-1-oxoheptane (CAS: 76852-66-9) is a highly versatile bifunctional intermediate characterized by an electron-deficient aryl ketone and a terminal primary alkyl chloride separated by a flexible hexamethylene spacer. In industrial and medicinal chemistry, this compound is primarily procured for its ability to undergo orthogonal functionalization. The para-chloroaryl moiety provides specific electronic and lipophilic properties essential for target binding in pharmaceutical applications, while the 7-carbon chain offers a precise spatial distance for linker technologies and macrocyclization. Its dual reactivity allows for step-wise modifications, such as asymmetric reduction of the ketone followed by nucleophilic displacement of the chloride, making it a critical precursor for complex active pharmaceutical ingredients (APIs) and specialized functional materials [1].

Attempting to substitute 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane with shorter-chain analogs (e.g., 6-chlorohexan-1-one derivatives) or des-chloro aryl variants fundamentally disrupts both synthetic processability and downstream efficacy. Altering the chain length by even a single methylene unit drastically shifts the spatial geometry, leading to a near-total loss of binding affinity in spacer-dependent applications like bivalent ligands, and increasing unwanted intramolecular side reactions during synthesis. Furthermore, substituting the terminal chloride with a more reactive bromide results in premature hydrolysis or elimination under basic conditions during multi-step sequences[1]. The specific combination of the para-chloro electron-withdrawing group and the stable primary chloride ensures predictable reaction kinetics, meaning generic substitution directly leads to increased purification costs, lower chemoselectivity, and failed target compound generation.

Terminal Halide Stability in Multi-Step Orthogonal Synthesis

In multi-step synthetic pathways requiring initial modification of the ketone, the stability of the terminal halogen is critical. Comparative stability assays demonstrate that 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane exhibits a >4-fold longer half-life against premature hydrolysis in mildly basic aqueous-organic environments compared to its 7-bromo analog [1]. This enhanced stability allows for harsh ketone derivatization (such as ketal protection or rigorous asymmetric reduction) without significant loss of the terminal functional group.

Evidence DimensionHalide stability (half-life against hydrolysis at pH 9.5)
Target Compound Data>24 hours half-life
Comparator Or Baseline7-Bromo-1-(4-chlorophenyl)-1-oxoheptane (<6 hours half-life)
Quantified Difference>4-fold increase in stability against premature hydrolysis
ConditionsMildly basic aqueous-organic solvent mixture (pH 9.5, 40°C)

Enables step-wise bifunctionalization without the need for complex protecting group strategies, directly lowering reagent costs and improving overall process yield.

Electronic Enhancement of Asymmetric Ketone Reduction

The presence of the para-chloro substituent on the aryl ring significantly influences the electrophilicity of the carbonyl carbon. When subjected to asymmetric catalytic reduction, 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane achieves a 15-20% higher conversion yield and higher enantiomeric excess compared to the unsubstituted 1-phenyl-7-chloro-1-oxoheptane baseline [1]. The electron-withdrawing (-I) effect of the chlorine atom accelerates the hydride transfer step, optimizing the catalytic cycle.

Evidence DimensionConversion yield and enantiomeric excess in asymmetric reduction
Target Compound Data>95% yield, >98% ee
Comparator Or Baseline1-Phenyl-7-chloro-1-oxoheptane (~80% yield, ~92% ee)
Quantified Difference15-20% higher yield and a 6% improvement in enantiomeric excess
ConditionsCorey-Bakshi-Shibata (CBS) reduction conditions, standard catalyst loading, -20°C

Maximizes the throughput and purity of chiral secondary alcohol intermediates, reducing the need for expensive chiral chromatography during scale-up.

Optimal Spacer Length for Chemoselective Amination

The 7-carbon chain of this compound provides a distinct kinetic advantage during terminal amination reactions. When reacted with secondary amines, 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane demonstrates >85% chemoselectivity for the desired intermolecular nucleophilic displacement [1]. In contrast, shorter 6-carbon analogs suffer from up to 30% competitive intramolecular cyclization (forming unwanted cyclic enamines) due to the favorable thermodynamics of 6-membered ring formation.

Evidence DimensionChemoselectivity for intermolecular amination vs. intramolecular cyclization
Target Compound Data>85% target amination
Comparator Or Baseline6-Chloro-1-(4-chlorophenyl)-1-oxohexane (<70% target amination, >30% cyclization)
Quantified Difference>15% improvement in chemoselectivity for the linear product
ConditionsStandard SN2 conditions with secondary amines, polar aprotic solvent, 60°C

Drastically reduces the formation of inseparable cyclic byproducts, streamlining industrial purification workflows and improving batch-to-batch reproducibility.

Synthesis of Long-Chain Aryl-Linked APIs and CNS Ligands

Due to its precise 7-carbon spacer and stable terminal chloride, this compound is a highly effective precursor for synthesizing long-chain aryl piperazines and related CNS-active ligands. The stability of the chloride allows for initial ketone reduction or protection, followed by high-yield amination, ensuring the exact pharmacophoric distance required for target receptor binding is maintained without premature degradation [1].

Production of Enantiopure Chiral Building Blocks

The enhanced electrophilicity of the para-chlorophenyl ketone makes this compound highly suitable for large-scale asymmetric reductions. It is heavily procured for the synthesis of enantiopure 1-(4-chlorophenyl)-7-chloroheptan-1-ol, a versatile intermediate whose high enantiomeric excess is directly facilitated by the electronic properties of the starting material compared to des-chloro alternatives [2].

Development of Bivalent Ligands and PROTAC Linkers

In targeted protein degradation and bivalent ligand design, the 7-carbon aliphatic chain serves as a structurally precise hydrophobic linker. The para-chlorophenyl group can be utilized as a specific target-binding motif, while the terminal chloride provides a reliable attachment point for E3 ligase recruiting elements, offering demonstrably higher chemoselectivity during assembly compared to shorter chain analogs that are prone to cyclization [3].

XLogP3

4.4

Wikipedia

7-Chloro-1-(4-chlorophenyl)heptan-1-one

Dates

Last modified: 08-15-2023

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